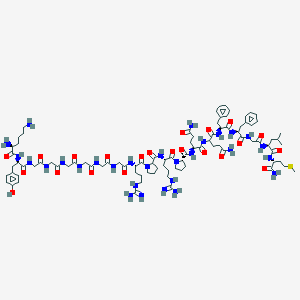
4-Bromobenzotrifluoruro
Descripción general
Descripción
4-Bromobenzotrifluoride: is an organic compound with the molecular formula C7H4BrF3 . It is also known by its systematic name, 1-Bromo-4-(trifluoromethyl)benzene . This compound is a clear, colorless to light yellow liquid with a molecular weight of 225.01 g/mol . It is primarily used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .
Aplicaciones Científicas De Investigación
4-Bromobenzotrifluoride has several scientific research applications:
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Bromobenzotrifluoride can be synthesized through several methods. One common method involves the bromination of 4-(trifluoromethyl)phenylhydrazine hydrochloride . The reaction is typically carried out in the presence of boron tribromide and dimethyl sulfoxide at 80°C for one hour . The crude product is then purified by liquid extraction and column chromatography.
Industrial Production Methods: In industrial settings, 4-Bromobenzotrifluoride is produced through a similar bromination process, but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards .
Análisis De Reacciones Químicas
Types of Reactions: 4-Bromobenzotrifluoride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Reagents such as or are used under basic conditions.
Suzuki-Miyaura Coupling: Palladium catalysts and bases like potassium carbonate are employed in the presence of aryl boronic acids.
Major Products Formed:
Substitution Reactions: Products include various substituted benzotrifluorides.
Coupling Reactions: Products include biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-Bromobenzotrifluoride primarily involves its role as an intermediate in chemical reactions. In the Suzuki-Miyaura coupling reaction , for example, it acts as an aryl halide that undergoes oxidative addition to a palladium catalyst, followed by transmetalation with an aryl boronic acid and reductive elimination to form a biaryl product . The molecular targets and pathways involved depend on the specific application and the final product synthesized.
Comparación Con Compuestos Similares
- 4-Chlorobenzotrifluoride
- 4-Fluorobenzotrifluoride
- 4-Iodobenzotrifluoride
- 3-Bromobenzotrifluoride
Comparison: 4-Bromobenzotrifluoride is unique due to the presence of the bromine atom, which makes it more reactive in certain substitution and coupling reactions compared to its chloro, fluoro, and iodo counterparts . The trifluoromethyl group enhances its stability and lipophilicity, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals .
Propiedades
IUPAC Name |
1-bromo-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3/c8-6-3-1-5(2-4-6)7(9,10)11/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLQSXGGDTHANLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0059950 | |
| Record name | Benzene, 1-bromo-4-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0059950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with an aromatic odor; [Alfa Aesar MSDS] | |
| Record name | 4-Bromobenzotrifluoride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20002 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
402-43-7 | |
| Record name | 1-Bromo-4-(trifluoromethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=402-43-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-bromo-4-(trifluoromethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000402437 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1-bromo-4-(trifluoromethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzene, 1-bromo-4-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0059950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-α,α,α-trifluorotoluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.313 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Bromobenzotrifluoride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q96KAT73BD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of 4-bromobenzotrifluoride in organic synthesis?
A1: 4-Bromobenzotrifluoride serves as a versatile building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions like the Heck and Suzuki reactions. [, ] These reactions enable the formation of new carbon-carbon bonds, crucial for synthesizing complex molecules. For example, 4-bromobenzotrifluoride successfully coupled with ethyl acrylate in a Heck reaction to yield ethyl cinnamate, a valuable compound in the fragrance industry. []
Q2: How does the trifluoromethyl group in 4-bromobenzotrifluoride influence its reactivity in cross-coupling reactions?
A2: The electron-withdrawing nature of the trifluoromethyl group in 4-bromobenzotrifluoride significantly impacts its reactivity in cross-coupling reactions. Research suggests that substrates with electron-withdrawing substituents on the phenyl ring, like the trifluoromethyl group, generally exhibit higher conversion rates in both Heck and Suzuki reactions. [] This observation aligns with the general understanding of these reactions, where electron-deficient aryl halides often react more readily.
Q3: Are there alternative methods to synthesize 4-bromobenzotrifluoride besides traditional cross-coupling reactions?
A3: Yes, 4-bromobenzotrifluoride can be synthesized through the decarbonylation of 4-trifluoromethylbenzoyl bromide using a rhodium-phosphine complex catalyst. [] This method offers an alternative route that doesn't involve direct coupling reactions and might be advantageous depending on the desired reaction conditions and starting materials.
Q4: Has the mechanism of 4-bromobenzotrifluoride involvement in specific reactions been investigated using computational chemistry?
A4: While the provided research doesn't directly explore the computational aspects of 4-bromobenzotrifluoride's reactivity, a study on a related compound, pyrrolidine, in nickel-catalyzed C–N cross-coupling provides valuable insights. [] Density functional theory (DFT) calculations were employed to elucidate the mechanism, highlighting the significance of factors like electron transfer rates, hydrogen atom transfer, and the influence of substituents on the reaction pathway. These findings can offer a theoretical framework for understanding similar reactions involving 4-bromobenzotrifluoride.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Acetamide, 2-amino-N-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-N-phenyl-](/img/structure/B149952.png)



![2-[3-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]propoxy]-4-[(5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-carbonyl)amino]benzoic acid](/img/structure/B149971.png)






